molecular formula C13H17BrN2O4 B2563708 4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1048001-60-0

4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2563708
CAS No.: 1048001-60-0
M. Wt: 345.193
InChI Key: PFSJYMDPVQPHBK-UHFFFAOYSA-N
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Description

4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of a bromophenyl group, a hydroxypropyl group, and an oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves a multi-step process. One common approach is to start with the bromination of aniline to obtain 2-bromoaniline. This intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. The final step involves the condensation of the resulting intermediate with oxobutanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
  • 4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
  • 4-((2-Iodophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Uniqueness

4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can enhance the compound’s interactions with biological targets and improve its efficacy in various applications.

Properties

IUPAC Name

4-(2-bromoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c14-9-4-1-2-5-10(9)16-12(18)8-11(13(19)20)15-6-3-7-17/h1-2,4-5,11,15,17H,3,6-8H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSJYMDPVQPHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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